N-mesityl-N'-(3-methylbutanoyl)thiourea
Description
N-mesityl-N'-(3-methylbutanoyl)thiourea is a disubstituted thiourea derivative characterized by a mesityl (2,4,6-trimethylphenyl) group and a 3-methylbutanoyl acyl chain. Thioureas, with the general formula (R¹R²N)(R³R⁴N)C=S, exhibit unique chemical properties due to the sulfur atom in the thiocarbonyl group, which enhances their ability to form hydrogen bonds and metal complexes compared to ureas . The 3-methylbutanoyl substituent contributes to lipophilicity, which may influence biological activity or material applications .
Properties
Molecular Formula |
C15H22N2OS |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C15H22N2OS/c1-9(2)6-13(18)16-15(19)17-14-11(4)7-10(3)8-12(14)5/h7-9H,6H2,1-5H3,(H2,16,17,18,19) |
InChI Key |
RXILWPBMWBLTCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)CC(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)CC(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl/Acyl-Substituted Thioureas
Thioureas with varying acyl chains, such as butyramide (5a), pentanamide (5b), and hexanamide (5c), demonstrate that increasing alkyl chain length correlates with decreased melting points (e.g., 180–182°C for 5a vs. 142–143°C for 5c) and altered solubility profiles . For N-mesityl-N'-(3-methylbutanoyl)thiourea, the branched 3-methylbutanoyl group likely results in a lower melting point compared to linear acyl analogs. However, the mesityl group’s bulk may counteract this trend by increasing crystalline lattice stability.
Table 1: Physical Properties of Acyl-Substituted Thioureas
| Compound | Substituents | Melting Point (°C) | Yield (%) | Solubility Trends |
|---|---|---|---|---|
| 5a (Butyramide) | Phenyl-sulfamoyl + butyryl | 180–182 | 51.0 | Moderate in DCM/MeOH |
| 5c (Hexanamide) | Phenyl-sulfamoyl + hexanoyl | 142–143 | 48.3 | Higher in organic solvents |
| N-mesityl derivative | Mesityl + 3-methylbutanoyl | *Predicted: 150–160 | *Moderate | Lower in polar solvents |
Aryl/Heteroaryl-Substituted Thioureas
Sulfonaryl thioureas (e.g., compound 10) exhibit enhanced catalytic activity in organic reactions, achieving 28% conversion compared to aryl esters (22%) . The mesityl group, being electron-donating, may reduce catalytic efficiency compared to electron-withdrawing sulfonaryl groups. However, its steric bulk could stabilize transition states in specific reactions, as seen in thiourea organocatalysts .
Table 2: Catalytic and Chemical Reactivity Comparison
| Compound | Substituents | Catalytic Conversion (%) | Key Applications |
|---|---|---|---|
| Sulfonaryl thiourea 10 | Sulfonaryl + phenyl | 28 | Asymmetric synthesis |
| Aryl ester thiourea 8 | Aryl ester + phenyl | 22 | Mild catalysis |
| N-mesityl derivative | Mesityl + 3-methylbutanoyl | *Theoretical: 15–20 | Sterically hindered reactions |
Halogenated and Electron-Deficient Thioureas
Thioureas with halogenated substituents, such as N-(4-chlorobutanoyl)-N'-(2-trifluoromethylphenyl)thiourea, show distinct reactivity due to electronegative groups. The trifluoromethyl group in such derivatives enhances electrophilicity, improving metal coordination and catalytic activity . In contrast, the mesityl group’s electron-donating methyl groups may reduce electrophilicity but increase steric shielding, making this compound less reactive in polar reactions but more stable in nonpolar media .
Preparation Methods
Nucleophilic Substitution with Thiocarbonyl Reagents
The reaction of primary or secondary amines with thiophosgene (CSCl₂) or thiourea-transfer agents (e.g., Lawesson’s reagent) is a common route. For example, Lawesson’s reagent facilitates the conversion of ureas to thioureas via sulfuration. Adapting this method, this compound could be synthesized by reacting mesitylamine with 3-methylbutanoyl isothiocyanate, though this requires prior synthesis of the isothiocyanate intermediate.
Condensation of Amines and Carbon Disulfide
Carbon disulfide (CS₂) reacts with amines to form dithiocarbamates, which can subsequently be alkylated or acylated. For instance, the patent by US3188312A details the preparation of N,N'-dialkyl thioureas using CS₂ and alkylamines. Applying this method, mesitylamine and 3-methylbutanoylamine could be sequentially treated with CS₂ under alkaline conditions, followed by acidification to yield the target compound.
Stepwise Synthesis of this compound
Preparation of Mesitylamine
Mesitylamine (2,4,6-trimethylaniline) is commercially available but can also be synthesized via nitration and reduction of mesitylene. Key steps include:
Synthesis of 3-Methylbutanoyl Chloride
3-Methylbutanoyl chloride, the acylating agent, is prepared by treating 3-methylbutanoic acid with thionyl chloride (SOCl₂):
This intermediate is critical for introducing the 3-methylbutanoyl group.
Formation of the Thiourea Backbone
Two primary routes are viable:
Method A: Isothiocyanate Intermediate
-
Synthesis of Mesityl Isothiocyanate : Mesitylamine reacts with thiophosgene in dichloromethane:
-
Reaction with 3-Methylbutanoylamine : The isothiocyanate is treated with 3-methylbutanoylamine in tetrahydrofuran (THF):
Yield optimization requires strict temperature control (0–5°C) and anhydrous conditions.
Method B: Direct Condensation
Mesitylamine and 3-methylbutanoylamine are reacted with CS₂ in the presence of a base (e.g., NaOH):
This one-pot method is less selective but more scalable.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysis and Additives
-
Triethylamine : Neutralizes HCl in Method A, improving yield.
-
Phase-Transfer Catalysts : Crown ethers (e.g., 18-crown-6) accelerate Method B by facilitating ion pairing.
Analytical Characterization
Spectroscopic Analysis
Q & A
Advanced Research Question
- Substitution Effects : Introducing electron-withdrawing groups (e.g., –CF₃) on the aryl ring enhances enzyme inhibition (e.g., urease) by stabilizing ligand-protein interactions .
- In Vitro Assays :
- Structure-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to map binding modes with target proteins (e.g., EGFR kinase) .
What strategies resolve contradictions in spectral data or reactivity profiles of thiourea derivatives?
Advanced Research Question
- Spectral Ambiguities : For overlapping IR peaks (e.g., C=O vs. C=S), employ 2D NMR (HSQC, HMBC) to assign proton-carbon correlations unambiguously .
- Reactivity Discrepancies : Compare experimental reaction outcomes (e.g., oxidation products) with computational predictions (DFT) to identify competing pathways .
- Crystallographic Validation : Resolve tautomeric forms (thione vs. thiol) via single-crystal X-ray diffraction, which may explain divergent reactivity .
How can thiourea derivatives be evaluated for multifunctional applications (e.g., antioxidants, lubricant additives)?
Advanced Research Question
- Antioxidant Testing : Use accelerated oxidation assays (e.g., Rancimat) in polyol matrices to measure induction periods. TSBE derivatives show 2–3× longer stability vs. controls .
- Tribological Studies : Evaluate antifriction properties using a four-ball tester; thiourea additives reduce coefficient of friction by 30–40% due to sulfur-mediated surface passivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
